3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione
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Overview
Description
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is a synthetic organic compound that features a unique structure combining an adamantane moiety with an azolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione typically involves the following steps:
Formation of the Adamantanylamino Intermediate: The adamantane moiety is first functionalized to introduce an amino group. This can be achieved through a reaction with ammonia or an amine under suitable conditions.
Coupling with 4-(Dimethylamino)phenyl Azolidine-2,5-dione: The adamantanylamino intermediate is then coupled with 4-(dimethylamino)phenyl azolidine-2,5-dione. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the azolidine-2,5-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Adamantanylamino)-1-phenylazolidine-2,5-dione: Lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.
1-[4-(Dimethylamino)phenyl]azolidine-2,5-dione: Lacks the adamantane moiety, which may influence its binding properties and stability.
Uniqueness
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is unique due to the combination of the adamantane moiety and the dimethylamino group. This structural feature imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXEXFOESKBCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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